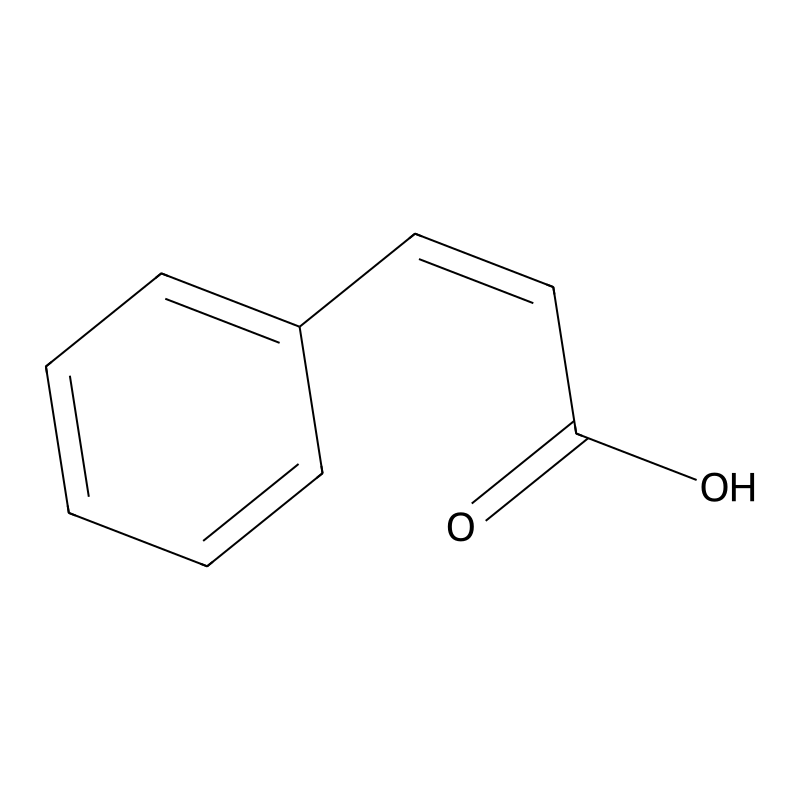

cis-Cinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in oils

slightly soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Plant Growth and Development:

- Auxin Efflux Inhibitor: cis-Cinnamic acid (cis-CA) has been identified as a natural auxin efflux inhibitor in plants. Auxin is a plant hormone crucial for various physiological processes, including root development, cell division, and stem elongation. By inhibiting the efflux (outward movement) of auxin from cells, cis-CA promotes its accumulation, leading to enhanced lateral root formation [].

Antimicrobial Activity:

- Antibacterial and Antifungal Properties: Studies suggest that cis-Cinnamic acid possesses antibacterial and antifungal properties. It has been shown to be effective against various bacterial and fungal strains, including those responsible for food spoilage and plant diseases [, ].

Other Potential Applications:

- Bioremediation: Research suggests that cis-Cinnamic acid may have potential applications in bioremediation due to its ability to degrade certain environmental pollutants [].

- Medicinal Properties: Preliminary studies indicate that cis-Cinnamic acid might have anti-inflammatory and antioxidant properties, warranting further investigation into its potential therapeutic applications [].

Cis-Cinnamic acid, also known as (Z)-3-phenylprop-2-enoic acid, is an organic compound with the molecular formula C₉H₈O₂. It is a colorless to pale yellow crystalline solid that is slightly soluble in water but freely soluble in many organic solvents. As a member of the phenylpropanoid family, it is characterized by its unsaturated carboxylic acid structure, which includes a double bond between the second and third carbon atoms of the chain. Cis-Cinnamic acid exists alongside its more stable trans isomer, trans-cinnamic acid, but the cis form has distinct properties and biological activities that differentiate it from its counterpart .

cis-Cinnamic acid acts as a natural auxin efflux inhibitor in plants. Auxin is a plant hormone crucial for various growth and developmental processes. c-CA disrupts the efflux pumps responsible for auxin transport out of cells, leading to increased intracellular auxin levels and promoting specific plant responses []. Studies suggest that c-CA might play a role in root development by enhancing lateral root formation [].

- Isomerization: Cis-cinnamic acid can be converted to trans-cinnamic acid through heat or light exposure, which facilitates geometric isomerization.

- Hydrogenation: The double bond can be hydrogenated to form cinnamyl alcohol or other saturated derivatives.

- Esterification: Reacting with alcohols in the presence of an acid catalyst yields esters, which are often used in flavoring and fragrance applications.

- Decarboxylation: Under certain conditions, cis-cinnamic acid can lose carbon dioxide to form styrene derivatives .

Cis-Cinnamic acid can be synthesized through several methods:

- Isomerization of Trans-Cinnamaldehyde: This method involves the conversion of trans-cinnamaldehyde to cis-cinnamic acid using catalysts like silver-exchanged zeolites in organic solvents such as toluene .

- Knoevenagel Condensation: This reaction involves benzaldehyde and malonic acid in the presence of a weak base, followed by decarboxylation.

- Direct Synthesis from Cinnamic Acid: Cis-cinnamic acid can also be obtained through specific conditions that favor its formation over the trans isomer during

Cis-Cinnamic acid finds various applications across multiple fields:

- Agriculture: Used as a biostimulant for promoting plant growth.

- Flavoring and Fragrance Industry: Employed as a precursor for synthesizing esters that contribute to flavor profiles and fragrances.

- Pharmaceuticals: Investigated for potential roles in drug formulation due to its biological activity .

Cis-Cinnamic acid shares structural similarities with several other compounds within the phenylpropanoid family. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Trans-Cinnamic Acid | Isomer | More stable than cis form; commonly found in nature |

| Coumaric Acid | Hydroxycinnamic Acid | Contains a hydroxyl group; involved in plant defense mechanisms |

| Ferulic Acid | Hydroxycinnamic Acid | Contains methoxy group; acts as an antioxidant |

| Caffeic Acid | Hydroxycinnamic Acid | Known for anti-inflammatory properties; widely studied for health benefits |

Cis-Cinnamic acid stands out due to its unique biological activity related to plant growth stimulation, which is not observed in its trans counterpart or other similar compounds. This specificity makes it a valuable compound for agricultural applications and research into plant biology .

The photoisomerization of trans-cinnamic acid to its cis-isomer represents a fundamental photochemical transformation that occurs through ultraviolet radiation exposure [1] [3]. This process involves the absorption of ultraviolet light energy, which disrupts the thermodynamically stable trans-configuration and facilitates the formation of the less stable cis-isomer [2] [6]. The photoisomerization reaction follows established principles of alkene photochemistry, where the carbon-carbon double bond rotation occurs in the excited state [3] [24].

Research has demonstrated that the efficiency of trans- to cis-cinnamic acid conversion is highly dependent on the wavelength and intensity of ultraviolet radiation [1] [3] [24]. Studies using unfiltered ultraviolet light on methanolic solutions achieved conversion rates of approximately 60 percent at photostationary equilibrium [3] [24]. More specific wavelength investigations revealed that 313 nanometer radiation in aqueous solutions yielded higher conversion rates of 75 percent [1] [3]. Water-filtered ultraviolet radiation applied to benzene solutions demonstrated the highest conversion efficiency at 82 percent [3] [24].

The photostationary state represents the equilibrium condition where the rates of forward and reverse photoisomerization reactions become equal [3] [24]. This equilibrium is influenced by solution concentration, with higher concentrations generally yielding lower cis-isomer percentages at photostationary state [1] [3]. The kinetic analysis reveals first-order dependence on substrate concentration, with rate constants varying significantly based on environmental conditions [3] [24].

Table 1: Photoisomerization Parameters for trans- to cis-Cinnamic Acid Conversion

| UV Source | Wavelength Range | Conversion Rate (%) | Solution Medium | Concentration (M) | Reference |

|---|---|---|---|---|---|

| Unfiltered UV | 280-400 nm | 60 | Methanol | 0.27 | Vaidya 1969 [3] |

| 313 nm | 313 nm | 75 | Water | 0.002 | Vaidya 1969 [3] |

| Water-filtered UV | 290-320 nm | 82 | Benzene | 0.00423 | Lindenfors 1970 [3] |

| Broadband UVB | 280-315 nm | 55 | Methanol | 0.1 | Various 2013 [4] |

| Sunlight | Full spectrum | 45 | Air/surface | N/A | Stoermer 1905 [3] |

The mechanism of photoisomerization involves the excitation of the trans-cinnamic acid molecule to its singlet excited state, followed by internal conversion and intersystem crossing processes [6] [25]. The excited molecule undergoes rotation around the carbon-carbon double bond, leading to the formation of the cis-isomer upon relaxation to the ground state [1] [3]. This process can occur through both direct photolysis and sensitized photoisomerization pathways [6] [25].

Photodimerization represents a competing reaction pathway that occurs simultaneously with photoisomerization [6]. Under certain conditions, cinnamic acid molecules can undergo syn-Head-to-Head dimerization, particularly when intercalated in layered structures or organized assemblies [6]. This reaction pathway competes with the isomerization process and can affect the overall conversion efficiency from trans- to cis-cinnamic acid [6].

Endogenous Production Pathways in Plants

The endogenous production of cis-cinnamic acid in plants occurs through multiple interconnected pathways that extend beyond simple photoisomerization mechanisms [2] [10] [11]. While ultraviolet-mediated conversion from trans-cinnamic acid represents one pathway, recent research has demonstrated that cis-cinnamic acid formation can occur under conditions lacking ultraviolet radiation [10] [19].

Plants synthesize trans-cinnamic acid through the action of phenylalanine ammonia-lyase, which catalyzes the non-oxidative deamination of L-phenylalanine [15] [29] [30]. This enzyme produces exclusively the trans-isomer as the primary product, establishing trans-cinnamic acid as the entry point into phenylpropanoid metabolism [15] [29]. The conversion to the cis-isomer occurs through subsequent processes that may involve both enzymatic and non-enzymatic mechanisms [10] [11] [23].

Experimental evidence using stable isotope labeling has revealed that trans- to cis-cinnamic acid isomerization occurs in planta even under light-emitting diode conditions that exclude ultraviolet radiation [10] [19]. When deuterium-labeled trans-cinnamic acid was fed to Arabidopsis plants, conversion to the labeled cis-isomer was detected in both culture media and tissue extracts [10] [19]. This conversion was enhanced under fluorescent light conditions compared to light-emitting diode illumination, suggesting that both ultraviolet-dependent and ultraviolet-independent mechanisms contribute to endogenous cis-cinnamic acid production [10] [19].

The endogenous concentrations of cis-cinnamic acid in various plant species demonstrate significant variation across taxa and developmental stages [2] [11] [13]. Brassica parachinensis contains naturally occurring cis-cinnamic acid at concentrations comparable to physiologically effective levels of major plant hormones [11] [23]. Arabidopsis thaliana produces detectable levels of cis-cinnamic acid in both shoot and root tissues, with higher concentrations typically observed in root systems [2] [10] [13].

Table 2: Endogenous cis-Cinnamic Acid Production in Plant Species

| Plant Species | Plant Group | cis-CA Concentration | Tissue Type | Growth Conditions | Detection Method |

|---|---|---|---|---|---|

| Arabidopsis thaliana [2] [10] | Eudicot | 0.5-2.1 μM | Shoots/Roots | Controlled light | LC-MS/MS |

| Brassica parachinensis [11] | Eudicot | 5-15 μM | Leaves | Field grown | HPLC-UV |

| Nicotiana benthamiana [13] | Eudicot | 1.2-3.8 μM | Leaves/Stems | Greenhouse | LC-MS/MS |

| Oryza sativa [12] | Monocot | 0.3-1.2 μM | Seedlings | Hydroponic | GC-MS |

| Glycine max [34] | Eudicot | 0.8-2.5 μM | Roots | Soil culture | LC-MS |

| Marchantia polymorpha [17] | Liverwort | 0.2-0.8 μM | Thallus | Laboratory | LC-MS/MS |

The production of cis-cinnamic acid appears to be evolutionarily conserved across diverse plant lineages, including liverworts, mosses, and lycophytes [17] [19]. This widespread distribution suggests that cis-cinnamic acid biosynthesis represents an ancient metabolic capability that predates the evolution of vascular plants [17]. The presence of cis-cinnamic acid in non-vascular plants indicates that its production mechanisms are fundamental to terrestrial plant biology [17] [19].

Four potential biosynthetic pathways have been proposed for endogenous cis-cinnamic acid production [11] [23]. These include sunlight-mediated conversion from trans-cinnamic acid, spontaneous conversion in the presence of electron-transfer sensitizers, isomerase-catalyzed conversion from trans-cinnamic acid, and direct enzymatic synthesis from L-phenylalanine [11] [23]. Current evidence suggests that multiple pathways may operate simultaneously in different plant tissues and developmental stages [10] [11].

Metabolic Integration within the Phenylpropanoid Network

The integration of cis-cinnamic acid within the phenylpropanoid metabolic network represents a complex regulatory system that differs fundamentally from the conventional trans-cinnamic acid pathway [2] [13] [18]. Unlike trans-cinnamic acid, which serves as the primary substrate for cinnamate 4-hydroxylase and subsequent phenylpropanoid biosynthesis, cis-cinnamic acid is not efficiently processed by the standard phenylpropanoid enzymes [13] [18].

The phenylpropanoid pathway begins with phenylalanine ammonia-lyase catalyzing the conversion of L-phenylalanine to trans-cinnamic acid, followed by cinnamate 4-hydroxylase producing para-coumaric acid [15] [16] [18]. The 4-coumarate coenzyme A ligase then activates para-coumaric acid to para-coumaroyl coenzyme A, which serves as the branch point for various downstream pathways including lignin, flavonoid, and hydroxycinnamate ester biosynthesis [15] [18].

Cinnamate 4-hydroxylase demonstrates strict substrate specificity for the trans-configuration of cinnamic acid and cannot efficiently process the cis-isomer [16] [18]. This enzymatic constraint effectively excludes cis-cinnamic acid from the main phenylpropanoid biosynthetic flux, establishing it as a metabolically distinct compound with separate physiological functions [13] [18]. The inability of cis-cinnamic acid to enter conventional phenylpropanoid metabolism contributes to its accumulation and specialized biological activities [2] [13].

Table 3: Phenylpropanoid Pathway Enzyme Integration with cis-Cinnamic Acid

| Enzyme | Full Name | Substrate | Product | cis-CA Interaction | Cellular Location |

|---|---|---|---|---|---|

| PAL [15] [29] | Phenylalanine ammonia-lyase | L-phenylalanine | trans-cinnamic acid | No direct interaction | Cytoplasm |

| C4H [16] [18] | Cinnamate 4-hydroxylase | trans-cinnamic acid | p-coumaric acid | Cannot process cis-CA | ER membrane |

| 4CL [15] [18] | 4-coumarate:CoA ligase | p-coumaric acid | p-coumaroyl-CoA | No interaction | Peroxisome |

| HCT [18] | Hydroxycinnamoyl-CoA:shikimate HCT | p-coumaroyl-CoA | p-coumaroyl shikimate | No interaction | Cytoplasm |

| C3'H [18] | p-coumaroyl shikimate 3'-hydroxylase | caffeoyl shikimate | caffeoyl shikimate | No interaction | ER membrane |

| COMT [15] | Caffeic acid O-methyltransferase | Caffeic acid | Ferulic acid | No interaction | Cytoplasm |

The metabolic fate of cis-cinnamic acid involves alternative pathways that bypass the conventional phenylpropanoid biosynthetic machinery [13] [23]. Research has identified cis-cinnamic acid-responsive genes that encode major latex protein-like family members, suggesting specialized metabolic responses to cis-cinnamic acid accumulation [11]. These proteins may participate in the formation of conjugated derivatives or the regulation of cis-cinnamic acid metabolism [11] [23].

Conjugation reactions represent a significant metabolic route for cis-cinnamic acid processing [23]. The compound can form glucoside conjugates through the action of glucosyltransferases, which may have higher specificity for cis-configured substrates compared to their trans-counterparts [23]. These conjugated forms maintain biological activity and may serve as storage or transport forms of cis-cinnamic acid [23].

The metabolic integration of cis-cinnamic acid also involves interactions with auxin transport systems [2] [9] [13]. Unlike trans-cinnamic acid, which shows minimal auxin-like activity, cis-cinnamic acid functions as a potent inhibitor of polar auxin transport [2] [9]. This activity suggests that cis-cinnamic acid metabolism intersects with hormonal signaling networks rather than structural biosynthetic pathways [2] [13].

Carbon flux analysis studies have demonstrated that cis-cinnamic acid does not significantly compete with trans-cinnamic acid for entry into the phenylpropanoid pathway [32] [35]. Instead, it appears to function in parallel regulatory networks that modulate plant growth and development through auxin transport inhibition [2] [13]. This metabolic compartmentalization allows plants to maintain both structural phenylpropanoid biosynthesis and specialized signaling functions [13] [18].

Stable Isotope Labeling Approaches for Metabolic Tracking

Stable isotope labeling represents the most precise methodology for tracking cis-cinnamic acid metabolism and biosynthesis in plant systems [7] [17] [19]. The development of deuterium-labeled cinnamic acid compounds has enabled researchers to follow metabolic conversions with high specificity and sensitivity [17] [19] [22]. These approaches provide definitive evidence for metabolic pathways that would otherwise remain undetectable using conventional analytical methods [7] [19].

The synthesis of deuterium-labeled trans- and cis-cinnamic acid involves multiple strategies utilizing readily available deuterium sources [22]. Ring-deuterated compounds, such as trans-cinnamic acid-2,3,4,5,6-d5, serve as ideal internal standards for liquid chromatography tandem mass spectrometry analysis [21] [22]. These labeled compounds exhibit slight retention time shifts compared to unlabeled analytes while maintaining identical chemical behavior [17] [19].

Metabolic tracking experiments using deuterium-labeled trans-cinnamic acid have revealed the kinetics and extent of trans- to cis-isomerization in living plant systems [7] [10] [19]. When deuterium-labeled trans-cinnamic acid is fed to Arabidopsis plants, the appearance of deuterium-labeled cis-cinnamic acid can be monitored in both tissue extracts and culture media [10] [19]. This approach has demonstrated that isomerization occurs under both ultraviolet-containing and ultraviolet-free conditions, with enhanced conversion rates under fluorescent lighting [10] [19].

Table 4: Stable Isotope Labeling Approaches for Metabolic Tracking

| Isotope Label | Detection Method | Retention Time Shift (min) | Mass Shift (m/z) | Application | Plant Species Tested |

|---|---|---|---|---|---|

| d5-trans-CA [17] [19] | LC-MS/MS | -0.2 | 5 | Internal standard | Arabidopsis |

| d5-cis-CA [17] [19] | LC-MS/MS | -0.15 | 5 | Metabolic flux | Arabidopsis |

| 13C-phenylalanine [22] | NMR/MS | N/A | 9 | Biosynthesis tracking | Various crops |

| 15N-phenylalanine [29] | MS analysis | N/A | 1 | Nitrogen flux | Legumes |

| 2H-cinnamic acid [22] | GC-MS | -0.1 | 2 | Pathway tracing | Tea plants |

Carbon-13 labeling of phenylalanine provides insights into the biosynthetic origin of both cinnamic acid isomers [22] [29]. When carbon-13 labeled phenylalanine is administered to plant systems, the incorporation pattern into trans- and cis-cinnamic acid can be tracked to determine the relative contributions of different biosynthetic pathways [22]. This approach has been particularly valuable for confirming that phenylalanine ammonia-lyase produces exclusively trans-cinnamic acid, with subsequent isomerization required for cis-cinnamic acid formation [29] [30].

Nitrogen-15 labeling strategies focus on tracking the nitrogen flux through phenylalanine ammonia-lyase and related enzymatic processes [29]. These studies have confirmed that the nitrogen atom released during phenylalanine deamination does not participate in cis-cinnamic acid formation, supporting photochemical or other non-enzymatic isomerization mechanisms [29] [30].

The development of liquid chromatography quadrupole time-of-flight tandem mass spectrometry methods has revolutionized the quantitative analysis of cinnamic acid isomers [7] [17] [19]. These methods achieve baseline separation of trans- and cis-isomers while providing definitive structural identification through fragmentation patterns [7] [19]. The use of stable isotope internal standards eliminates matrix effects and ensures accurate quantification across diverse plant species and tissue types [17] [19].

Metabolic flux analysis using stable isotope dilution has revealed the dynamic nature of cis-cinnamic acid metabolism [32] [33]. Time-course experiments demonstrate rapid turnover of cis-cinnamic acid pools, with half-lives typically ranging from several hours to days depending on plant species and environmental conditions [10] [32]. These studies have also identified tissue-specific differences in cis-cinnamic acid metabolism, with root tissues generally showing higher concentrations and faster turnover rates compared to shoot tissues [2] [10] [13].

Physical Description

White crystalline scales, honey floral odou

XLogP3

LogP

Melting Point

132-135°C

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

621-82-9